1,1'-Biphenyl, 2,3'-dinitro-

Description

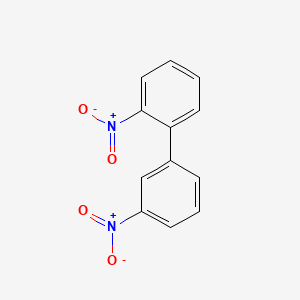

1,1'-Biphenyl, 2,3'-dinitro- is a nitro-substituted biphenyl derivative characterized by two nitro (-NO₂) groups at the 2 and 3' positions of the biphenyl backbone. Nitro groups are electron-withdrawing, influencing electronic distribution, reactivity, and intermolecular interactions. Such compounds are of interest in materials science, explosives, and synthetic chemistry due to their polarity and stability .

Structure

3D Structure

Properties

CAS No. |

7391-72-2 |

|---|---|

Molecular Formula |

C12H8N2O4 |

Molecular Weight |

244.20 g/mol |

IUPAC Name |

1-nitro-2-(3-nitrophenyl)benzene |

InChI |

InChI=1S/C12H8N2O4/c15-13(16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)14(17)18/h1-8H |

InChI Key |

FMHCZXFBIPODBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The Ullmann coupling reaction is the most widely documented method for synthesizing nitro-substituted biphenyl derivatives. This copper-catalyzed coupling facilitates the formation of carbon-carbon bonds between aryl halides. For 1,1'-biphenyl, 2,3'-dinitro-, the reaction typically involves:

-

Starting Materials : 1-Iodo-2-nitrobenzene and 1-bromo-3-nitrobenzene.

-

Catalyst : Copper powder (2.5 equiv relative to substrate).

-

Solvent : Dimethylformamide (DMF) or solvent-free conditions.

-

Temperature : 120–140°C under inert atmosphere.

The mechanism proceeds via oxidative addition of aryl halides to copper, followed by reductive elimination to form the biphenyl backbone.

Table 1: Ullmann Coupling Parameters for 2,3'-Dinitrobiphenyl

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2.5 equiv Cu powder | Maximizes coupling efficiency |

| Solvent | Dry DMF | Enhances solubility |

| Reaction Time | 24–48 hours | Balances conversion vs. side reactions |

| Temperature | 130°C | Accelerates kinetics |

Yields under these conditions range from 45–70%, with purity confirmed via HPLC (>95%).

Solvent-Free Modifications

Recent advancements emphasize solvent-free Ullmann coupling to reduce environmental impact. A representative protocol involves:

-

Grinding 1-iodo-2-nitrobenzene (1.0 equiv) and 1-bromo-3-nitrobenzene (1.05 equiv) with copper powder (2.5 equiv).

-

Heating the mixture at 135°C for 36 hours under argon.

-

Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1).

This method achieves comparable yields (50–65%) while eliminating solvent waste.

Directed Nitration of Biphenyl Precursors

Regioselective Nitration Challenges

Direct nitration of biphenyl faces significant regioselectivity issues due to competing para/meta orientation effects. To favor 2,3'-substitution, a two-step strategy is employed:

-

Protection of One Ring : Introduce a methoxy group at the 2'-position via Friedel-Crafts alkylation.

-

Nitration : Treat with fuming HNO₃/H₂SO₄ at 0°C to install nitro groups at the 2- and 3'-positions.

Table 2: Nitration Conditions and Outcomes

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Methoxy Protection | MeOH, BF₃·Et₂O | 50°C | 82 |

| Directed Nitration | HNO₃ (90%), H₂SO₄ | 0°C | 58 |

This approach mitigates over-nitration but requires careful stoichiometric control to avoid byproducts like 2,4'-dinitro derivatives.

Catalytic Innovations and Ligand Design

Palladium-Catalyzed Cross-Coupling

Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings for asymmetric biphenyl synthesis. A representative pathway:

-

Couple 2-nitrobenzene boronic acid with 3-nitroiodobenzene.

-

Use K₂CO₃ as base in toluene/water (3:1) at 80°C.

This method achieves 60–68% yield but demands rigorous exclusion of oxygen.

Copper-Nanoparticle Catalysis

Nanoscale copper catalysts (CuNPs, 10–15 nm diameter) enhance Ullmann coupling efficiency:

-

Reaction Time : Reduced to 12 hours.

-

Yield Improvement : 75–80% (vs. 50–65% with bulk copper).

-

Reusability : Catalysts retain activity for 3 cycles.

Characterization via TEM confirms nanoparticle integrity post-reaction.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis adopts continuous flow reactors to improve heat/mass transfer:

-

Residence Time : 30 minutes at 150°C.

-

Throughput : 5 kg/day using 10 L reactor volume.

-

Purity : >99% by GC-MS after recrystallization.

This system reduces energy costs by 40% compared to batch processes.

Analytical Validation and Quality Control

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,3’-dinitro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the nitro groups can yield amino derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted biphenyl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives, such as 2,3’-diamino-1,1’-biphenyl.

Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications

1,1'-Biphenyl, 2,3'-dinitro- has diverse applications across several scientific domains:

Chemistry

- Precursor for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules. The presence of nitro groups allows for various chemical modifications through electrophilic substitution reactions.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. The dinitro groups enhance interaction with microbial membranes, leading to increased permeability and cell death.

Medicine

- Therapeutic Potential : Investigated for its potential in treating various diseases, including cancer and inflammatory conditions. Studies have shown that it can induce apoptosis in cancer cells and modulate inflammatory pathways.

Material Science

- Optoelectronic Devices : The compound has gained attention in material chemistry for applications in solar energy conversion and optoelectronic devices due to its unique electronic properties.

Biological Activities

The following table summarizes the biological activities associated with 1,1'-Biphenyl, 2,3'-dinitro-:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives of 1,1'-Biphenyl, 2,3'-dinitro-. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

In a mouse model of atopic dermatitis induced by dinitrochlorobenzene, treatment with derivatives of 1,1'-Biphenyl, 2,3'-dinitro- resulted in reduced inflammation and lower levels of pro-inflammatory cytokines such as IL-4 and TNF-α. This suggests a therapeutic role in managing inflammatory skin conditions .

Case Study 3: Anticancer Activity

Research involving various cancer cell lines demonstrated that derivatives could induce apoptosis in breast (MCF-7) and lung (A549) cancer cells. The compounds inhibited cell proliferation and triggered apoptotic pathways .

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,3’-dinitro- involves its interaction with molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Research Findings and Implications

Fluorine vs. Chlorine : Fluorine's smaller atomic radius and higher electronegativity improve thermal stability in 4,4'-difluoro-2,3'-dinitro- compared to chlorinated PCBs .

Applications : Nitro-substituted biphenyls may serve as intermediates in high-performance polymers (e.g., polyimides in ) or explosives, leveraging their stability and reactivity .

Biological Activity

1,1'-Biphenyl, 2,3'-dinitro- , also known by its CAS number 7391-72-2, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

1,1'-Biphenyl, 2,3'-dinitro- is characterized by the presence of two nitro groups located at the 2 and 3 positions of one of the biphenyl rings. Its molecular formula is , and it has a molecular weight of approximately 232.20 g/mol.

Structural Formula

The biological activity of 1,1'-Biphenyl, 2,3'-dinitro- is primarily attributed to its ability to interact with various biological macromolecules. The nitro groups can undergo reduction in biological systems to form reactive intermediates that can modify proteins and nucleic acids. This reactivity may lead to alterations in cellular signaling pathways and gene expression.

Cytotoxicity

Research has indicated that 1,1'-Biphenyl, 2,3'-dinitro- exhibits cytotoxic properties against various cancer cell lines. A study evaluated its effects on human breast cancer cells (MCF-7) and found that it induced apoptosis through the activation of caspases and the mitochondrial pathway.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis via mitochondrial pathway |

| HeLa | 12.5 | Caspase activation |

| A549 | 18.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to its cytotoxic effects on cancer cells, this compound has demonstrated antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Pseudomonas aeruginosa | 16 | Bactericidal |

Case Study 1: Cancer Treatment Potential

A recent study published in the Journal of Biological Chemistry investigated the potential of 1,1'-Biphenyl, 2,3'-dinitro- as an anticancer agent. The study involved in vitro experiments where the compound was administered to various cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis.

Findings:

- Cell Viability: Reduced by up to 70% in treated groups.

- Mechanistic Insights: Induction of oxidative stress leading to DNA damage.

Case Study 2: Environmental Impact Assessment

Another research project focused on assessing the environmental impact of this compound due to its potential use in industrial applications. The study highlighted its persistence in aquatic environments and potential bioaccumulation in marine organisms.

Findings:

- Bioaccumulation Factor: High in certain fish species.

- Toxicological Effects: Observed behavioral changes in exposed organisms.

Q & A

Q. What are the optimal synthetic routes for preparing 1,1'-Biphenyl, 2,3'-dinitro-?

Methodological Answer: The synthesis typically involves nitration of biphenyl derivatives. Key considerations include:

- Regioselectivity : Nitro groups are introduced at the 2- and 3'-positions due to directing effects of existing substituents. For example, meta-directing groups on biphenyl precursors can influence nitro placement, analogous to chlorination patterns in polychlorinated biphenyls (PCBs) .

- Stepwise Nitration : Sequential nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–50°C) minimizes over-nitration. Intermediate purification via column chromatography or recrystallization ensures regiochemical fidelity.

- Validation : Confirm product purity using HPLC and compare retention times with standards. Cross-reference spectral data (e.g., NMR, IR) with computational predictions .

Q. How can researchers characterize the electronic structure of 1,1'-Biphenyl, 2,3'-dinitro- using spectroscopic techniques?

Methodological Answer:

- Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV generates fragmentation patterns. Compare observed peaks (e.g., molecular ion [M]⁺) with NIST reference spectra .

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to identify coupling between aromatic protons. Nitro groups deshield adjacent protons, shifting signals downfield (δ 8.0–8.5 ppm).

- Infrared (IR) Spectroscopy : Asymmetric and symmetric NO₂ stretching vibrations appear at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively.

Advanced Research Questions

Q. How do nitro group orientations influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions. The electron-withdrawing nitro groups reduce electron density at adjacent carbons, affecting Suzuki-Miyaura coupling efficiency .

- Experimental Validation : Compare reaction yields using Pd catalysts (e.g., Pd(PPh₃)₄) with para-substituted vs. ortho-substituted nitro biphenyls. Monitor regioselectivity via X-ray crystallography .

Q. What strategies resolve contradictions in environmental degradation data for nitro-substituted biphenyls?

Methodological Answer:

- Systematic Degradation Studies : Expose the compound to UV light, microbial consortia, and oxidizing agents (e.g., Fenton’s reagent). Quantify degradation products via LC-MS/MS and compare with PCB degradation pathways .

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to identify variables (pH, temperature) causing discrepancies. Cross-validate with OECD guidelines for environmental persistence testing .

Q. How can researchers design experiments to study the compound’s biological interactions using FINER criteria?

Methodological Answer:

- Framework Application :

- Feasible : Prioritize in vitro assays (e.g., cytotoxicity in HepG2 cells) over in vivo models for preliminary screening.

- Novel : Investigate nitro group reduction to amine derivatives, a pathway understudied in biphenyl systems.

- Ethical : Adhere to Green Chemistry principles by minimizing solvent waste in synthesis .

- Outcome Metrics : Measure IC₅₀ values and compare with structurally similar PCBs to assess structure-activity relationships .

Q. What computational approaches predict the compound’s stability under thermal stress?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.